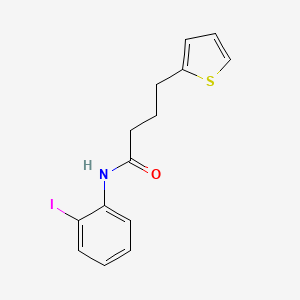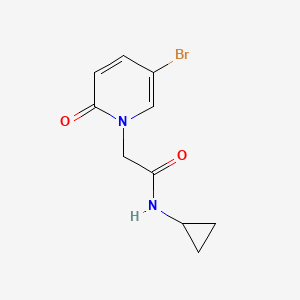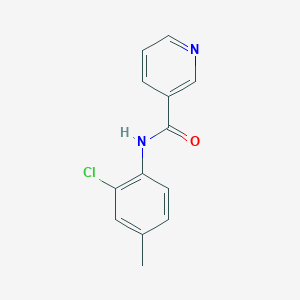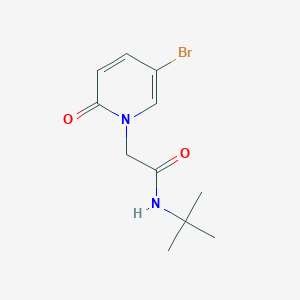![molecular formula C22H19ClN2O7 B7477011 [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves the inhibition of PKC and PDE enzymes. PKC is a family of enzymes that play a role in cell proliferation, differentiation, and apoptosis. PDE enzymes are involved in the regulation of cyclic nucleotide levels, which are important for cellular signaling. The inhibition of these enzymes can lead to a variety of effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate in lab experiments include its ability to inhibit the activity of specific enzymes, its anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this compound. It can be difficult to synthesize, and it may have off-target effects that need to be taken into consideration.
Direcciones Futuras
There are several future directions for the study of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate. One potential direction is to explore the use of this compound in the treatment of cancer. It may also be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a valuable tool in scientific research. Its unique properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chloroanilino)-2-oxoethanol. The second step involves the reaction of 2-(2-chloroanilino)-2-oxoethanol with 2-furoyl chloride to form [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate. The final step involves the reaction of [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate with 4,5-dimethoxy-2-nitrobenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been used in various scientific research studies. It is known for its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. This inhibition can lead to a variety of effects, such as decreased cell proliferation and increased apoptosis.
Propiedades
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O7/c1-29-18-10-13(16(11-19(18)30-2)25-21(27)17-8-5-9-31-17)22(28)32-12-20(26)24-15-7-4-3-6-14(15)23/h3-11H,12H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCVSZWXNBYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)


![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)
![N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
